molecular formula C9H13N3O4 B14889656 1-((2R,3R,5R)-5-(Aminomethyl)-3-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2R,3R,5R)-5-(Aminomethyl)-3-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14889656
M. Wt: 227.22 g/mol
InChI Key: JRVGEHUQZRZCBX-ATRFCDNQSA-N
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Description

1-((2R,3R,5R)-5-(Aminomethyl)-3-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine ring fused with a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,5R)-5-(Aminomethyl)-3-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diols and aldehydes under acidic or basic conditions.

    Introduction of the aminomethyl group: This step may involve reductive amination or other amine introduction techniques.

    Construction of the pyrimidine ring: This can be done through condensation reactions involving urea and appropriate diketones or aldehydes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,5R)-5-(Aminomethyl)-3-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the pyrimidine ring would yield a dihydropyrimidine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly in antiviral or anticancer therapies.

    Industry: As a precursor for materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-((2R,3R,5R)-5-(Aminomethyl)-3-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-((2R,3R,5R)-5-(Aminomethyl)-3-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: A similar compound with slight variations in the functional groups or stereochemistry.

    Nucleoside analogs: Compounds with similar pyrimidine and tetrahydrofuran structures used in antiviral therapies.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

1-[(2R,3R,5R)-5-(aminomethyl)-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O4/c10-4-5-3-6(13)8(16-5)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6-,8-/m1/s1

InChI Key

JRVGEHUQZRZCBX-ATRFCDNQSA-N

Isomeric SMILES

C1[C@@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CN

Canonical SMILES

C1C(OC(C1O)N2C=CC(=O)NC2=O)CN

Origin of Product

United States

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